molecular formula C17H16N2O3 B3033909 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide CAS No. 1261009-97-5

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide

Cat. No. B3033909
CAS RN: 1261009-97-5
M. Wt: 296.32
InChI Key: ASSDHVXTBGSOEP-UHFFFAOYSA-N
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Description

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide, also known as 2-CN-3-HMPPA, is an organic compound that has been found to have numerous applications in scientific research. It is a white crystalline solid at room temperature and has a molecular weight of 274.27 g/mol. It is soluble in water, ethanol, and chloroform, and has a melting point of 96-97°C. 2-CN-3-HMPPA has been used in a variety of laboratory experiments, and has been found to have a variety of biochemical and physiological effects.

Scientific Research Applications

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide has been used in a variety of laboratory experiments, including studies on the effects of drugs on the central nervous system, the effects of UV radiation on cell cultures, and the inhibition of enzymes involved in the metabolism of drugs. It has also been used in studies on the effects of various hormones on the body, and in studies on the effects of various toxins on the body.

Mechanism of Action

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide has been found to act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been found to inhibit the activity of various hormones, such as insulin, glucagon, and epinephrine. In addition, it has been found to inhibit the activity of certain neurotransmitters, such as dopamine and serotonin.
Biochemical and Physiological Effects
2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide has been found to have a variety of biochemical and physiological effects. It has been found to inhibit the activity of enzymes involved in the metabolism of drugs, such as cytochrome P450. It has also been found to inhibit the activity of certain hormones, such as insulin, glucagon, and epinephrine. In addition, it has been found to inhibit the activity of certain neurotransmitters, such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide in laboratory experiments is that it is relatively easy to synthesize and is relatively stable in solution. Additionally, it has been found to be non-toxic and non-irritating to skin and eyes. However, one of the limitations of using 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide in laboratory experiments is that it is not very soluble in water, which can make it difficult to use in certain types of experiments.

Future Directions

In the future, 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide could be used in further studies on the effects of drugs on the central nervous system, the effects of UV radiation on cell cultures, and the inhibition of enzymes involved in the metabolism of drugs. It could also be used in further studies on the effects of various hormones on the body, and in studies on the effects of various toxins on the body. Additionally, 2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide could be used in further studies on the effects of certain neurotransmitters, such as dopamine and serotonin, and in further studies on the inhibition of enzymes involved in the metabolism of drugs.

properties

IUPAC Name

2-cyano-3-(4-hydroxy-3-methoxyphenyl)-N-phenylpropanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16N2O3/c1-22-16-10-12(7-8-15(16)20)9-13(11-18)17(21)19-14-5-3-2-4-6-14/h2-8,10,13,20H,9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASSDHVXTBGSOEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC(C#N)C(=O)NC2=CC=CC=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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